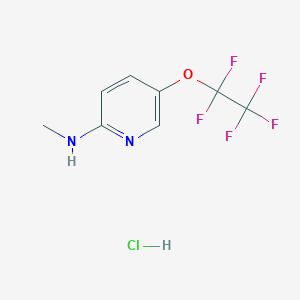
N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a pentafluoroethoxy group, along with an amine group that forms a hydrochloride salt. The presence of fluorine atoms in the pentafluoroethoxy group imparts significant chemical stability and lipophilicity, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Pentafluoroethoxy Group: The pentafluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pentafluoroethoxy group.
Methylation: The methyl group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the amine group, leading to the formation of N-oxides or imines.
Reduction: Reduction reactions can target the pyridine ring or the pentafluoroethoxy group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the pentafluoroethoxy group or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or imines, while reduction can produce reduced pyridine derivatives. Substitution reactions can lead to a variety of functionalized pyridine compounds.
Scientific Research Applications
N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and receptor binding.
Industry: The compound’s stability and lipophilicity make it useful in the development of materials with specific chemical and physical properties, such as coatings and polymers.
Mechanism of Action
The mechanism of action of N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The presence of the pentafluoroethoxy group enhances its binding affinity and specificity, potentially leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-5-(trifluoromethoxy)pyridin-2-amine;hydrochloride
- N-Methyl-5-(difluoromethoxy)pyridin-2-amine;hydrochloride
- N-Methyl-5-(pentafluoroethoxy)benzeneamine;hydrochloride
Uniqueness
Compared to similar compounds, N-Methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride stands out due to the presence of the pentafluoroethoxy group, which imparts greater chemical stability and lipophilicity. This makes it particularly useful in applications requiring enhanced metabolic stability and specific interactions with biological targets.
Properties
IUPAC Name |
N-methyl-5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5N2O.ClH/c1-14-6-3-2-5(4-15-6)16-8(12,13)7(9,10)11;/h2-4H,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQWGILVOFVOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)OC(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-(1H-indol-3-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2610092.png)



![N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2610098.png)
![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)
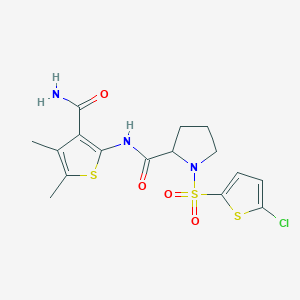
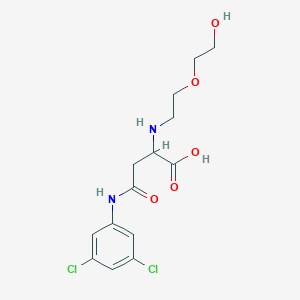
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2610107.png)
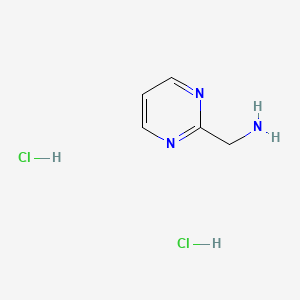
![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)
![N-{[4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2610112.png)
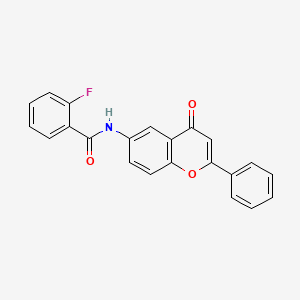
![3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2610115.png)
